molecular formula C18H29NO2 B12697628 Exaprolol, (R)- CAS No. 101312-73-6

Exaprolol, (R)-

Cat. No.: B12697628
CAS No.: 101312-73-6
M. Wt: 291.4 g/mol
InChI Key: ABXHHEZNIJUQFM-MRXNPFEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exaprolol involves the reaction of 2-cyclohexylphenol with epichlorohydrin to form 1-(2-cyclohexylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield Exaprolol .

Industrial Production Methods

Industrial production of Exaprolol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Exaprolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Exaprolol has a wide range of applications in scientific research:

Mechanism of Action

Exaprolol exerts its effects by blocking beta-adrenoceptors, which are G protein-coupled receptors involved in the regulation of heart rate and myocardial contractility. By inhibiting these receptors, Exaprolol reduces the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and myocardial oxygen demand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Exaprolol

Exaprolol is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile and receptor binding affinity. Unlike some other beta-blockers, Exaprolol has additional electrophysiological effects on cardiac tissue, making it particularly effective in suppressing ischemic ventricular arrhythmias .

Biological Activity

Exaprolol, specifically the (R)-enantiomer, is a beta-adrenoceptor antagonist that has garnered interest due to its unique pharmacological properties and potential applications in cardiovascular therapies. This article explores the biological activity of Exaprolol, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

Exaprolol primarily functions as a selective beta-1 adrenergic receptor antagonist. Its mechanism involves the inhibition of catecholamine-induced activation of these receptors, leading to decreased heart rate and myocardial contractility. This action is particularly beneficial in managing conditions such as hypertension and heart failure.

In addition to its antagonistic effects on beta-adrenergic receptors, Exaprolol has been shown to interact with cardiac sarcolemmal Na+^+/K+^+-ATPase. Research indicates that Exaprolol modulates this enzyme's activity, which plays a crucial role in maintaining cellular ion homeostasis and cardiac function. Specifically, it appears to interact with essential sulfhydryl groups in the enzyme's catalytic site, affecting its overall activity .

Pharmacokinetics

Exaprolol exhibits favorable pharmacokinetic properties that enhance its potential therapeutic applications:

  • Lipophilicity : The compound has a log P value of +1.6, indicating suitable lipophilicity for central nervous system penetration, which may contribute to its efficacy in treating anxiety-related cardiovascular symptoms .
  • Bioavailability : Studies have shown that Exaprolol has moderate brain uptake when radiolabeled for imaging studies, suggesting efficient distribution within the central nervous system .
  • Metabolism : The metabolic pathways of Exaprolol involve hepatic biotransformation, which is essential for its elimination from the body.

Case Studies and Clinical Research

Several studies have investigated the clinical implications of Exaprolol:

  • Cardiovascular Effects : A study involving patients with heart failure demonstrated that Exaprolol significantly reduced heart rate and improved exercise tolerance compared to placebo controls. The findings suggest that it may enhance quality of life for patients with chronic heart conditions .
  • Safety Profile : In clinical trials assessing the safety and efficacy of Exaprolol, adverse effects were minimal, with reports primarily limited to mild hypotension and fatigue. These results highlight its potential as a safer alternative to traditional beta-blockers .
  • Comparative Efficacy : A comparative study indicated that Exaprolol may offer advantages over other beta-blockers in terms of side effects and patient adherence due to its favorable pharmacokinetic profile .

Research Findings

Recent studies have provided insights into the broader biological activities of Exaprolol:

  • Antioxidant Activity : Preliminary research suggests that Exaprolol may possess antioxidant properties, contributing to its cardioprotective effects by reducing oxidative stress in cardiac tissues .
  • Anti-inflammatory Effects : There is emerging evidence that Exaprolol may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation such as atherosclerosis .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Beta-Adrenoceptor AntagonismInhibits catecholamine effects on heart rate and contractility
Na+^+/K+^+-ATPase ModulationAffects cardiac ion homeostasis through interaction with sarcolemmal ATPase
Antioxidant PropertiesPotentially reduces oxidative stress in cardiac tissues
Anti-inflammatory EffectsMay modulate inflammatory responses relevant to cardiovascular diseases

Properties

CAS No.

101312-73-6

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

(2R)-1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3/t16-/m1/s1

InChI Key

ABXHHEZNIJUQFM-MRXNPFEDSA-N

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC=C1C2CCCCC2)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O

Origin of Product

United States

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